N-Boc,N-methyl phenethylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)15(4)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI Key |
XZMHPMVKYIOAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Targeted Transformations of N Boc,n Methyl Phenethylamine Derivatives
Selective Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, controlled protocols. jk-sci.com The selective removal of the Boc group from N-Boc,N-methyl phenethylamine (B48288) and related structures is a critical step in many synthetic pathways, allowing for subsequent functionalization of the liberated amine. This section explores various methodologies for Boc deprotection, focusing on acid-mediated, thermolytic, and chemoselective strategies.
Acid-Mediated Cleavage Mechanisms and Optimization
Acid-mediated deprotection is the most common method for removing the Boc group. nih.gov The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). jk-sci.comcommonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which can be trapped or deprotonate to form isobutylene (B52900) gas, and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. commonorganicchemistry.com The final product is typically obtained as the corresponding acid salt. commonorganicchemistry.com
Table 1: Common Acidic Reagents for N-Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, rt | Highly effective, but harsh. jk-sci.comnih.gov |
| Hydrochloric acid (HCl) | Dioxane, Methanol (B129727), Ethyl Acetate | Common and cost-effective. nih.govrsc.org |
| Phosphoric acid (H₃PO₄) | Aqueous solution | Milder, environmentally benign option. organic-chemistry.org |
| p-Toluenesulfonic acid (pTSA) | Various solvents | Solid, biodegradable alternative to TFA. mdpi.com |
| Oxalyl chloride/Methanol | Methanol, rt | Mild conditions, tolerant of many functional groups. rsc.orgrsc.org |
Thermolytic Deprotection in Continuous Flow Systems and Reaction Parameter Optimization
Thermolytic deprotection offers an acid-free alternative for removing the Boc group. acs.orgresearchgate.net This method involves heating the N-Boc protected amine, often in a suitable solvent, to induce cleavage of the protecting group. acs.org Continuous flow technology has emerged as a particularly advantageous platform for thermolytic reactions, offering precise temperature control, enhanced heat transfer, and improved safety compared to batch processes. acs.orgnih.gov
In continuous flow systems, the N-Boc compound is pumped through a heated reactor coil. acs.org Optimization of this process involves adjusting parameters such as temperature, residence time, and solvent. acs.org Studies have shown that solvents like methanol and 2,2,2-trifluoroethanol (B45653) (TFE) can be particularly effective, allowing for efficient deprotection at temperatures ranging from 120°C to 240°C. acs.org The efficiency of thermolytic deprotection is substrate-dependent; for example, N-Boc deprotection of N-Boc methyl-phenethylamine is more efficient than that of N-Boc phenethylamine. acs.org
Table 2: Parameters for Optimization of Thermolytic N-Boc Deprotection in Continuous Flow
| Parameter | Effect on Reaction | Typical Range/Values |
|---|---|---|
| Temperature | Higher temperatures increase reaction rate but can lead to side products. | 100 - 300 °C acs.org |
| Residence Time | Longer residence times increase conversion but can lower throughput. | 20 - 60 minutes acs.org |
| Solvent | Polarity and boiling point can significantly influence efficiency. | Methanol, TFE, THF, Toluene acs.org |
| Substrate Concentration | Can affect reaction kinetics and product solubility. | Varies based on substrate |
Chemoselective and Orthogonal Deprotection Strategies for Polyamines
In the synthesis of complex molecules containing multiple amine functionalities, such as polyamines, the ability to selectively deprotect one amine in the presence of others is crucial. researchgate.netmdpi.com This is achieved through orthogonal protection strategies, where different protecting groups that can be removed under distinct conditions are employed. arkat-usa.org The Boc group, being acid-labile, is often used in conjunction with base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups. mdpi.comarkat-usa.org
Chemoselectivity can also be achieved between different N-Boc groups within the same molecule. For instance, thermal deprotection in continuous flow has demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the reaction temperature. acs.orgnih.gov Similarly, certain reagents exhibit selectivity based on the electronic and steric environment of the N-Boc group. For example, ZnBr₂ in dichloromethane (B109758) can selectively cleave secondary N-Boc groups while leaving primary ones intact, and montmorillonite (B579905) K10 clay can selectively deprotect aromatic N-Boc amines in the presence of aliphatic ones. jk-sci.com Such strategies are invaluable for the regioselective functionalization of polyamines. researchgate.netcore.ac.uk
Influence of Electronic and Steric Substituent Effects on Deprotection Efficiency
The efficiency of Boc deprotection can be significantly influenced by the electronic and steric properties of substituents on the phenethylamine scaffold. Electron-withdrawing groups on an aromatic ring can enhance the rate of acid-mediated deprotection by destabilizing the carbamate (B1207046). rsc.orgrsc.org Conversely, electron-donating groups can slow down the reaction.
Steric hindrance around the N-Boc group can also play a significant role. rsc.orgrsc.org Bulky substituents near the nitrogen atom can impede the approach of the reagent, thereby slowing the deprotection rate. rsc.orgrsc.org This effect is observed in both acid-mediated and thermolytic deprotection methods. In thermolytic deprotections, a strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate. nih.gov Understanding these substituent effects is critical for predicting reactivity and for the rational design of selective deprotection strategies in complex molecules. acs.org
N-Functionalization and Derivatization Reactions
Following the selective deprotection of the N-Boc group, the newly liberated secondary amine of N-methyl phenethylamine becomes available for a variety of functionalization and derivatization reactions. These transformations are essential for building molecular complexity and synthesizing a diverse range of compounds with potential applications in medicinal chemistry and materials science. researchgate.net
Carbamylation Reactions on the Phenethylamine Scaffold
Carbamylation, the formation of a carbamate linkage, is a common derivatization reaction performed on the phenethylamine scaffold. This reaction typically involves the treatment of the deprotected amine with a suitable carbamoylating agent, such as an isocyanate or a carbamoyl (B1232498) chloride, often in the presence of a base. mdpi.comnih.gov
The resulting carbamate derivatives can exhibit a range of biological activities. For example, carbamates are a known class of cholinesterase inhibitors, and this functionalization has been explored in the design of potential therapeutic agents. nih.gov The specific properties of the resulting carbamate are dictated by the nature of the substituent introduced via the carbamoylating agent. The reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields and purity of the desired carbamylated product. mdpi.com A general method for carbamylation involves stirring the amine with an N,N-dialkylcarbamoyl chloride in a suitable solvent like acetonitrile, with a base such as sodium hydride to facilitate the reaction. mdpi.com
Diverse N-Alkylation and Acylation with Various Electrophiles
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis. scispace.com Its application extends to the N-alkylation and N-acylation of phenethylamine and its derivatives. A clean and efficient method for the N-alkylation of phenethylamine has been developed using alcohols as the alkylating agents. This reaction proceeds through catalytic electronic activation, where an iridium catalyst activates the alcohol by "borrowing" hydrogen from the substrate and returning it later in the catalytic cycle. researchgate.net This method has also been successfully applied to the synthesis of N-heterocycles using diols as substrates. researchgate.net
Furthermore, the N-tert-butyloxycarbonylation of both aryl and aliphatic amines can be achieved efficiently using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of iodine under solvent-free conditions at room temperature. organic-chemistry.org This method is chemoselective and avoids the formation of common side products like isocyanates and ureas. organic-chemistry.org For the synthesis of tertiary amines, such as N-methyl-2-phenylethylamine, reductive amination of a ketone or aldehyde with a methylamine (B109427) derivative under reducing conditions (e.g., NaBH₃CN) is a common strategy. Optimization of this reaction can be achieved by controlling the temperature to minimize side reactions, selecting polar aprotic solvents to enhance nucleophilicity, and using an excess of the amine to drive the reaction to completion.
Ring-Opening and Rearrangement Pathways
Aziridine (B145994) Ring Opening via Phenonium Ion Intermediates
The ring-opening of aziridines, three-membered nitrogen-containing heterocycles, is a key transformation in the synthesis of complex phenethylamine derivatives. nih.govmetu.edu.trfrontiersin.org A notable pathway involves the formation of a phenonium ion intermediate. This process has been demonstrated in the stereospecific transformation of benzyl-substituted aziridines into complex phenethylamines. nih.gov The reaction is typically mediated by a Lewis acid, such as titanium tetrachloride (TiCl₄), and is operationally simple with short reaction times. nih.gov
The identity of the N-substituent on the aziridine ring significantly influences the reactivity and the efficiency of phenonium ion formation. nih.gov For instance, studies have shown that N-acyl aziridines can provide higher yields of the corresponding phenethylamine compared to N-Boc or N-sulfonyl protected aziridines under certain conditions. nih.gov While the formation of phenonium ions from aziridines was not previously reported, this method provides a novel route for synthesizing complex phenethylamine derivatives, incorporating a functional handle like an alkyl halide into the product. nih.gov
Regioselectivity and Stereoselectivity in Aziridine Ring-Opening Processes
The regioselectivity of aziridine ring-opening is a critical aspect that dictates the final product structure. frontiersin.orgresearchgate.net The outcome of the nucleophilic attack, whether at the substituted (C2) or unsubstituted (C3) carbon of the aziridine ring, is influenced by several factors including the substituents on the aziridine ring, the nature of the electrophile used for activation, and the nucleophile. frontiersin.orgsemanticscholar.org
In the context of phenonium ion-mediated ring openings, the reaction proceeds with a high degree of stereospecificity. For example, the transformation of benzyl-substituted aziridines results in an inversion of stereochemistry at the aziridine carbon during the formation of the phenonium ion. nih.gov This stereochemical outcome has been confirmed by Nuclear Overhauser effect experiments on the resulting products. nih.gov
The choice of protecting group on the aziridine nitrogen also plays a role in regioselectivity. While N-tosyl (Ts) protected aziridines have been traditionally necessary for certain nickel-catalyzed cross-coupling reactions to facilitate oxidative addition, recent developments have shown that Boc-protected aziridines can also be utilized, albeit with varying yields and regioselectivity. acs.org In some cases, the ring-opening of N-Boc aziridines with nucleophiles like iodide has been shown to proceed through the formation of a β-iodoamine intermediate. acs.org
Below is a table summarizing the impact of the N-substituent on the yield of phenethylamine derivatives from the ring-opening of p-methoxybenzyl-substituted aziridines. nih.gov
| Entry | N-Substituent | Product | Yield (%) | Byproduct | Byproduct Yield (%) |
| 1 | Boc | 6a-Boc | 40 | Carbamate A | 33 |
| 2 | Ts | 6a-Ts | 63 | Amine B | 24 |
| 3 | Ns | 6a-Ns | 59 | Amine B | 10 |
| 4 | Ac | 6a-Ac | 85 | - | - |
Data sourced from reference nih.gov.
Lithiation-Substitution and Organometallic Transformations
α-Metallation of N-Boc-Protected Amine Systems
The direct C-H functionalization of N-Boc-protected amines via α-metallation is a powerful tool for introducing substituents at the α-carbon. beilstein-journals.org This strategy involves the deprotonation of the α-proton using a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (sec-BuLi), to form a lithiated intermediate. beilstein-journals.org This intermediate can then be trapped with various electrophiles. beilstein-journals.org
The N-Boc group is crucial for facilitating this deprotonation. The first examples of direct α-lithiation of N-Boc-protected piperazines were reported in 2005. beilstein-journals.org This methodology has since been extended to other N-Boc protected saturated nitrogen heterocycles. beilstein-journals.org In some cases, the initially formed α-lithiated species can be transmetallated to other metals, such as copper or zinc, to modulate reactivity and selectivity. beilstein-journals.orgnih.gov For instance, the palladium-catalyzed arylation of α-zincated acyclic amines, generated from α-lithiation and transmetalation, has been described. nih.gov
Enantioselective Deprotonation-Substitution Reactions and Solvent Effects
Achieving enantioselectivity in the deprotonation-substitution of N-Boc protected amines is a significant area of research. beilstein-journals.org This is often accomplished by using a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with the organolithium base. beilstein-journals.orgwhiterose.ac.uk These chiral ligands can form complexes with the organolithium reagent, leading to a chiral base that can deprotonate the substrate enantioselectively. acs.org
The solvent has a profound impact on both the yield and the enantioselectivity of these reactions. whiterose.ac.uk For example, in the asymmetric lithiation of N-Boc pyrrolidine (B122466), different solvents like tert-butyl methyl ether (TBME), tetrahydrofuran (B95107) (THF), and 2-methyl-THF can lead to different outcomes. whiterose.ac.uk Studies on N-Boc-3-cyanotetrahydroisoquinoline have shown that altering the solvent can significantly affect the yield and enantioselectivity of the products obtained from deprotonation-substitution sequences. whiterose.ac.uk The rate of racemization of the intermediate organometallic species can also be highly dependent on the solvent, with some solvents promoting faster racemization than others. whiterose.ac.uk
The following table illustrates the effect of the base on the retention-to-inversion (ret:inv) selectivity in the reaction of trans-N-carbamoyl-2-cyano-6-methylpiperidine at -60 °C. acs.org
| Entry | Base | ret:inv Ratio |
| 9 | LiTMP | 86:14 |
| 10 | LiTMP/LiCl | 84:16 |
| 11 | LDA | 86:14 |
| 12 | KHMDS | 74:26 |
| 13 | NaHMDS | 69:31 |
Data sourced from reference acs.org.
Role of N Boc,n Methyl Phenethylamine As a Versatile Synthetic Intermediate
Building Block for Complex Amine Scaffolds
The structural backbone of N-Boc,N-methyl phenethylamine (B48288) is readily elaborated, providing access to a multitude of amine-based structures that are prevalent in medicinal chemistry and natural product synthesis.
The β-phenethylamine motif is a core structure in thousands of pharmacologically active compounds. acs.org N-Boc,N-methyl phenethylamine provides a stable and easily handled precursor for generating derivatives of this important class. The Boc group can be readily removed under acidic conditions, revealing the secondary amine, which can then participate in a variety of subsequent reactions, including acylation, alkylation, and reductive amination, to introduce diverse functional groups.
Modern cross-coupling methodologies further expand the utility of phenethylamine precursors in synthesizing complex derivatives. acs.orgnih.gov For instance, strategies involving nickel-catalyzed reactions have been developed to couple aryl halides with aziridines to form the C-C bond essential to the β-phenethylamine backbone. acs.org While these methods often start from aziridines, the resulting N-protected phenethylamine products highlight the importance of the scaffold that this compound represents. The ability to modify the aromatic ring or the ethyl backbone allows for the modular assembly of a vast library of β-phenethylamine derivatives. acs.orgnih.gov
| Precursor Type | Reaction Example | Resulting Scaffold |
| N-Protected Phenethylamine | Deprotection followed by N-Alkylation | N,N-Disubstituted β-Phenethylamine |
| Aryl Halide + N-Boc Aziridine (B145994) | Ni/Photoredox Cross-Coupling | N-Boc-β-phenethylamine derivative acs.org |
| N-Acyl Phenethylamine | Aromatic Ring Functionalization | Aryl-Substituted β-Phenethylamine |
N-heterocyclic frameworks are ubiquitous in natural products and pharmaceutical agents, and β-phenethylamine derivatives are key precursors for their synthesis. nih.gov
Tetrahydroisoquinolines (THIQs): The THIQ skeleton is a fundamental scaffold in numerous alkaloids and medicinal compounds. rsc.orgnih.gov Two classical methods for its construction, the Pictet-Spengler and Bischler-Napieralski reactions, rely on β-phenethylamine precursors. rsc.orgnih.gov
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. rsc.org An this compound derivative could be utilized after deprotection and reaction with an appropriate carbonyl compound.
Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the THIQ. rsc.orgnih.gov this compound can be converted to the necessary N-acyl substrate for this transformation.
Pyrrolidines: The pyrrolidine (B122466) ring is another vital heterocycle found in many biologically active molecules, including several approved drugs. nih.gov The synthesis of substituted pyrrolidines can be achieved through various cyclization strategies. organic-chemistry.org Intramolecular reactions involving functionalized acyclic amines are a common approach. nih.gov A suitably modified derivative of this compound, for example by introducing a leaving group at the appropriate position on the side chain, could serve as a precursor for intramolecular cyclization to form a 1-methyl-2-phenylpyrrolidine (B1208226) structure.
Applications in Chiral Synthesis
The controlled synthesis of single-enantiomer compounds is critical in drug development. This compound and its derivatives are instrumental in stereoselective synthesis, acting as precursors to chiral molecules or as part of chiral auxiliaries that guide the stereochemical outcome of a reaction.
Non-natural amino acids are important components of modern pharmaceuticals. Asymmetric synthesis provides a route to these valuable building blocks in high optical purity. A notable example is the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine. nih.gov This synthesis was achieved through the alkylation of a sultam derivative of Boc-sarcosinate. nih.gov This demonstrates how a chiral template can be used to introduce the phenylethyl side chain in a stereocontrolled manner, leading to an enantiomerically pure N-Boc, N-methyl amino acid derivative. nih.gov Such photoreactive amino acids are valuable tools for studying biological receptors. nih.gov
| Chiral Synthesis Method | Precursor Fragment | Product Example |
| Asymmetric Alkylation | Sultam Boc-sarcosinate + Benzyl Bromide Derivative | (S)-Boc-N-methyl-p-benzoyl-phenylalanine nih.gov |
β-Amino-α-hydroxy acids are important structural motifs in various biologically active compounds. Their synthesis often requires precise stereochemical control. An expedient method for producing enantiomerically pure threo-β-hydroxy-α-amino acid derivatives has been described, starting from N,N-di-tert-butoxycarbonyl protected α-amino acids. nih.gov The key steps involve radical bromination followed by treatment with silver nitrate (B79036) to form a trans-oxazolidinone intermediate, which locks in the threo stereochemistry. nih.gov Subsequent hydrolysis yields the desired product. nih.gov A chiral synthon derived from this compound could be envisioned to play a role in similar synthetic strategies, where the chiral phenylethyl group directs the stereochemistry before being incorporated into the final target architecture.
Chiral phenylethylamine itself is widely used as a chiral auxiliary in asymmetric synthesis. nih.gov It can be appended to a prochiral substrate to direct the approach of a reagent, leading to the formation of one enantiomer over the other. Afterward, the chiral auxiliary can be cleaved and recovered. This principle is fundamental to many stereoselective transformations, including aldol (B89426) reactions and alkylations. nih.gov
The this compound framework can be incorporated into more complex chiral ligands or organocatalysts used in asymmetric reactions. mdpi.com The defined stereocenter of a chiral phenethylamine derivative can create a chiral environment around a catalytic center, enabling the enantioselective synthesis of a wide range of molecules. nih.govmdpi.com
Strategies for Diversity-Oriented Synthesis (DOS)
The utility of this compound in DOS lies in its capacity to serve as a foundational building block for the systematic and varied introduction of molecular complexity. The Boc group offers robust protection under a wide range of reaction conditions, yet its facile removal under acidic conditions allows for late-stage diversification of the nitrogen atom. The N-methyl group, on the other hand, introduces a key structural motif present in many biologically active phenethylamines and can influence the conformational preferences and pharmacological properties of the final compounds.
Modular Assembly of Phenethylamine Derivatives for Chemical Space Explorationwikipedia.orgnih.gov
The modular assembly of compound libraries is a cornerstone of DOS, allowing for the rapid generation of numerous analogs through the combinatorial connection of different building blocks. This compound is an exemplary precursor for such strategies, enabling the systematic exploration of the chemical space surrounding the phenethylamine core.
One powerful approach to modular assembly involves the use of cross-coupling reactions to construct the phenethylamine backbone, where a Boc-protected aminoethyl component can be coupled with various aryl partners. For instance, Ni-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of β-phenethylamine scaffolds. acs.org While these methods often focus on the initial construction of the phenethylamine skeleton, the principles can be extended to a DOS approach starting from a pre-functionalized aromatic ring that is then coupled to a Boc-protected aminoethyl synthon.
A key advantage of using a pre-formed this compound core is the ability to focus on the diversification of the aromatic ring and the ethyl bridge. The presence of the Boc protecting group allows for a wide range of palladium, nickel, or copper-catalyzed cross-coupling reactions to be performed on a suitably functionalized (e.g., halogenated) phenethylamine ring without interference from the nitrogen atom. This enables the introduction of a diverse array of substituents, as illustrated in the following conceptual table:
| Aryl Halide Precursor (Ar-X) | Coupling Partner | Catalyst System | Resulting Phenethylamine Derivative |
| 4-bromo-N-Boc,N-methyl phenethylamine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-N-Boc,N-methyl phenethylamine |
| 4-iodo-N-Boc,N-methyl phenethylamine | 2-Thienylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 4-(2-thienyl)-N-Boc,N-methyl phenethylamine |
| 3-bromo-N-Boc,N-methyl phenethylamine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(trimethylsilylethynyl)-N-Boc,N-methyl phenethylamine |
| 4-iodo-N-Boc,N-methyl phenethylamine | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Methyl (E)-3-(4-(2-(N-Boc-N-methylamino)ethyl)phenyl)acrylate |
This modular approach allows for the creation of extensive libraries where the nature of the aromatic substituent can be systematically varied to probe structure-activity relationships.
Targeted Installation of Diverse Functional Groups within the Phenethylamine Corenih.gov
Beyond the modular assembly of large libraries, this compound is an excellent substrate for the targeted installation of diverse functional groups at specific positions within its core structure. The Boc group's stability facilitates a range of synthetic transformations that would be incompatible with a free secondary amine.
A significant advancement in this area is the directed C-H functionalization of aromatic rings. By employing a directing group, it is possible to selectively activate and functionalize specific C-H bonds, thereby avoiding the need for pre-functionalized starting materials. While much of the research in this area has focused on N-acyl or N-picolinoyl protected amines, the principles are applicable to N-Boc protected systems. For example, palladium-catalyzed meta-C-H functionalization of N-Boc benzylamines has been demonstrated, providing a pathway to introduce substituents at the meta position of the phenyl ring. nih.gov This strategy can be envisioned for this compound, allowing for the introduction of aryl, alkyl, and other functional groups at a position that is often challenging to access through classical electrophilic aromatic substitution.
The following table outlines potential diversification reactions that can be applied to the this compound core, showcasing the versatility of this intermediate for targeted functionalization:
| Reaction Type | Reagents and Conditions | Functionalized Position | Resulting Structure |
| Directed ortho-Lithiation | s-BuLi, TMEDA, then E⁺ | Ortho to ethylamine (B1201723) | 2-E-N-Boc,N-methyl phenethylamine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Para to ethylamine | 4-acyl-N-Boc,N-methyl phenethylamine |
| Nitration | HNO₃, H₂SO₄ | Ortho and Para mixture | 2/4-nitro-N-Boc,N-methyl phenethylamine |
| Halogenation | NBS or NCS | Para to ethylamine | 4-bromo/chloro-N-Boc,N-methyl phenethylamine |
| Meta-C-H Arylation (conceptual) | Aryl halide, Pd(OAc)₂, directing group | Meta to ethylamine | 3-aryl-N-Boc,N-methyl phenethylamine |
The ability to selectively functionalize the aromatic ring, in combination with subsequent deprotection and further modification of the nitrogen atom, underscores the power of this compound as a versatile hub for the generation of diverse and complex phenethylamine derivatives in the context of diversity-oriented synthesis.
Advanced Spectroscopic and Mechanistic Investigations of N Boc,n Methyl Phenethylamine Reactivity
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms involving N-Boc,N-methyl phenethylamine (B48288) relies on advanced spectroscopic techniques capable of identifying and characterizing short-lived intermediates and monitoring reaction progress in real-time. These methods provide critical insights into the transformation pathways, kinetics, and the influence of reaction conditions.
The direct detection of transient species is fundamental to confirming proposed reaction mechanisms. In the context of synthesizing β-phenethylamines, mechanistic studies suggest that the reaction can proceed through a β-iodoamine intermediate. acs.org For instance, in the nickel/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides, it is proposed that the N-Boc protected aziridine (B145994) undergoes ring-opening by an iodide ion to generate a β-iodoamine as the active electrophile. acs.org
This key intermediate has been observed and monitored using proton NMR (¹H NMR) spectroscopy. acs.org Mechanistic experiments have shown the formation and presence of the β-iodoamine species during the course of the reaction, lending strong support to this pathway over alternative mechanisms like direct single-electron reduction of the aziridine. acs.org The detection of this iodoamine intermediate is crucial as it explains the observed reactivity and regioselectivity in the formation of the final N-Boc protected phenethylamine product. acs.org
Deprotonation, particularly α-lithiation, is a key transformation for functionalizing N-Boc protected amines. In situ infrared (IR) spectroscopy, such as ReactIR, is a powerful tool for monitoring these reactions in real-time, providing valuable data on reaction initiation, completion, and the presence of intermediates. whiterose.ac.ukyork.ac.uknih.gov
Studies on the lithiation of N-Boc protected heterocycles, which serve as close structural analogs to N-Boc,N-methyl phenethylamine, demonstrate the utility of this technique. whiterose.ac.ukwhiterose.ac.uk The progress of the lithiation is monitored by observing the carbonyl (C=O) stretching frequency of the Boc protecting group. whiterose.ac.ukwhiterose.ac.ukmanchester.ac.uk Upon deprotonation of the α-carbon, the C=O bond is weakened, resulting in a characteristic shift of its IR absorption to a lower wavenumber. This shift allows for the direct observation of the formation of the lithiated species. whiterose.ac.uk In some cases, a pre-lithiation complex, where the organolithium reagent coordinates to the carbonyl oxygen before deprotonation, can also be detected as a distinct intermediate species with its own characteristic C=O absorption. whiterose.ac.ukyork.ac.ukwhiterose.ac.uk This monitoring allows for the precise determination of optimal lithiation times, preventing the decomposition of the often-unstable lithiated intermediate. nih.gov
| Species | Typical C=O Stretch (cm⁻¹) | Observation |
| Starting N-Boc Amine | ~1701 - 1703 | The initial state before addition of the organolithium reagent. whiterose.ac.ukwhiterose.ac.uk |
| Pre-lithiation Complex | ~1680 | An intermediate observed upon addition of s-BuLi, indicating coordination. whiterose.ac.uk |
| Lithiated Intermediate | ~1643 - 1646 | Indicates the successful formation of the α-lithiated species. whiterose.ac.ukwhiterose.ac.uk |
This table illustrates typical IR frequency shifts observed during the in situ ReactIR monitoring of the lithiation of N-Boc protected amines, based on studies of related N-Boc heterocycles.
Methodologies for Stereochemical Assignment and Reaction Outcome Assessment
Following a chemical transformation, robust analytical methods are required to confirm the structure of the resulting products and to quantify their stereochemical purity, which is essential in pharmaceutical and materials chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of reaction products and the determination of diastereomeric ratios. For derivatives of this compound, ¹H NMR spectroscopy is routinely used to ascertain the molecular structure by analyzing chemical shifts, coupling constants, and integration of proton signals. nih.govnih.govresearchgate.net
When a reaction produces a mixture of diastereomers, the diastereomeric ratio (d.r.) can often be determined by the integration of well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer. whiterose.ac.uk For complex molecules where spectral overlap is an issue, advanced techniques such as band-selective pure shift NMR can be employed. rsc.org This method collapses complex multiplets into singlets, significantly enhancing spectral resolution to allow for accurate quantification even when chemical shift differences are minimal. rsc.org Full structural elucidation and unambiguous assignment of relative stereochemistry typically require a combination of 1D NMR (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC).
| Diastereomer | Proton Ha (ppm) | Proton Hb (ppm) | Integral Ratio (Ha:Hb) | Diastereomeric Ratio |
| Diastereomer 1 | 4.52 (doublet) | - | 3 | 3:1 |
| Diastereomer 2 | 4.48 (doublet) | - | 1 | |
| Diastereomer 1 | - | 3.15 (triplet) | 3 | 3:1 |
| Diastereomer 2 | - | 3.25 (triplet) | 1 |
This table provides a hypothetical example of ¹H NMR data for a mixture of two diastereomers, demonstrating how the integration of distinct signals is used to calculate the diastereomeric ratio.
High-Performance Liquid Chromatography (HPLC) is the foremost chromatographic technique for determining the enantiomeric purity (enantiomeric excess, e.e.) of chiral compounds such as derivatives of phenethylamine. phenomenex.com The separation of enantiomers can be achieved through two primary strategies: direct and indirect methods. mdpi.com
Direct methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times. A variety of CSPs are available, and selection is often based on the structural class of the analyte. phenomenex.com For instance, a crown ether derivative-coated silica gel column has been successfully used for the chiral separation of phenylethylamine. google.com
Indirect methods involve the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., C18). mdpi.comnih.gov For example, an amine can be derivatized with an enantiomerically pure agent like N-Boc-L-proline. The resulting diastereomeric amides can then be resolved using reverse-phase HPLC, allowing for the accurate quantification of the original enantiomeric composition. researchgate.net
| Method | Stationary Phase | Principle | Application Example |
| Direct | Chiral Stationary Phase (CSP) (e.g., crown ether derivative) | Differential diastereomeric interaction between enantiomers and the CSP. phenomenex.comgoogle.com | Separation of levo- and dextro-phenylethylamine. google.com |
| Indirect | Achiral (e.g., C18, Silica) | Covalent derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, which are then separated. mdpi.com | Derivatization with N-Boc-L-proline to separate amine enantiomers via reverse-phase HPLC. researchgate.net |
This table summarizes common HPLC-based methodologies for assessing the enantiomeric excess of chiral amines.
Computational and Theoretical Studies on N Boc,n Methyl Phenethylamine Systems
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Energy Landscapes
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost, making it well-suited for studying the reaction pathways and energy landscapes of molecules like N-Boc,N-methyl phenethylamine (B48288).
One of the key reactions involving this compound is the deprotection of the N-Boc group. Computational modeling, in conjunction with statistical analysis and kinetic model fitting, has been employed to elucidate the mechanism of thermal N-Boc deprotection. These studies support a mechanism that begins with a slow, concerted proton transfer, leading to the release of isobutylene (B52900), followed by a rapid decarboxylation step. researchgate.net
In the context of thermal deprotection under continuous flow conditions, it has been observed that the efficiency of deprotection for N-Boc,N-methyl phenethylamine is higher than that of its primary amine counterpart, N-Boc phenethylamine. acs.org This difference in reactivity can be rationalized through DFT calculations, which would likely show a lower activation energy for the initial proton transfer step in the secondary amine derivative. The electron-donating nature of the methyl group on the nitrogen atom can influence the electron density at the carbamate (B1207046) group, thereby affecting the transition state energy of the deprotection reaction.
Furthermore, DFT calculations can be utilized to map the potential energy surface of various reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation barriers, providing a comprehensive energy landscape of the reaction. For instance, in a synthetic sequence, DFT could be used to predict the most favorable reaction pathway, identify potential side reactions, and optimize reaction conditions to favor the desired product.
Table 1: Comparison of Deprotection Efficiency for N-Boc Protected Phenethylamines
| Compound | Deprotection Efficiency (%) |
| N-Boc phenethylamine | 27 |
| This compound | 35 |
Data sourced from a study on selective thermal deprotection in continuous flow. acs.org
Exploration of Electronic Structure and Reactivity Profiles
The electronic structure of this compound dictates its reactivity. Computational studies can provide detailed insights into various electronic properties, such as atomic charges, dipole moments, and molecular orbital energies.
A key feature of N-acyl-tert-butyl-carbamates, the class of compounds to which this compound belongs, is the intrinsic twist around the N-C(O) axis. acs.org This ground-state distortion disrupts the nN → π*C═O resonance that is typically strong in planar amides. This has significant implications for the reactivity of the amide bond, making it more susceptible to cleavage in cross-coupling reactions. acs.org DFT calculations can quantify this twist and the associated energetic consequences, providing a rationale for the observed reactivity.
Quantum chemical methods can also be used to evaluate global adiabatic electronic properties such as ionization energy, electron affinity, molecular electronegativity, chemical hardness, and the electrophilicity index. researchgate.net These descriptors are valuable for predicting the reactivity of the molecule in various chemical environments. For instance, the electrophilicity index can indicate the susceptibility of the molecule to nucleophilic attack. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack.
The presence of the N-Boc and N-methyl groups significantly influences the electronic properties of the phenethylamine backbone. The Boc group, being an electron-withdrawing group, can affect the electron density on the nitrogen atom and, through inductive and resonance effects, on the rest of the molecule. The methyl group, on the other hand, is electron-donating. DFT calculations can precisely map these electronic effects and provide a detailed picture of the charge distribution within the molecule.
Table 2: Key Electronic Properties and Their Significance
| Property | Significance |
| N-C(O) bond twist | Reduces amide resonance, activating the bond for cleavage. acs.org |
| Ionization Energy | Energy required to remove an electron; indicates susceptibility to oxidation. researchgate.net |
| Electron Affinity | Energy released upon adding an electron; indicates susceptibility to reduction. researchgate.net |
| Electrophilicity Index | A measure of the molecule's ability to accept electrons. researchgate.net |
Predictive Modeling of Stereochemical Outcomes and Selectivity
For reactions involving chiral molecules like derivatives of this compound, predicting the stereochemical outcome is of paramount importance. Computational modeling has emerged as a powerful tool for understanding and predicting stereoselectivity.
In reactions such as deprotonation followed by acylation of N-Boc protected piperidine (B6355638) derivatives, the stereochemical course is influenced by factors like the chelating ability of the N-Boc group and the countercation. acs.org Computational models can be used to study the transition state geometries of competing diastereomeric pathways. By comparing the energies of these transition states, one can predict the major stereoisomer formed in the reaction. These models can account for the subtle steric and electronic interactions that govern stereoselectivity. acs.org
For instance, in the case of this compound, if a chiral center is introduced or an existing one is modified, DFT calculations can be employed to model the transition states leading to different stereoisomers. The relative energies of these transition states would provide a quantitative prediction of the diastereomeric or enantiomeric excess. Such predictive modeling is invaluable in the rational design of asymmetric syntheses, minimizing the need for extensive experimental screening.
Theoretical Insights into Protecting Group Chemistry and Activation Modes
Theoretical studies provide fundamental insights into the chemistry of the Boc protecting group, including its stability and modes of activation. The tert-butyloxycarbonyl (Boc) group is widely used to protect amines due to its stability towards most nucleophiles and bases. organic-chemistry.org
The acid-catalyzed deprotection of the Boc group is a classic example where theoretical calculations can illuminate the reaction mechanism. The process is initiated by protonation of the carbonyl oxygen, which leads to a resonance-stabilized cation. chemistrysteps.com Subsequent cleavage of the tert-butyl group results in a stable tert-butyl carbocation. chemistrysteps.com DFT calculations can model this entire process, providing the energy profile and the structures of the intermediates and transition states.
Furthermore, theoretical studies can explore alternative activation modes for the Boc group. For example, the catalytic role of ionic liquids in N-tert-butyloxycarbonylation has been rationalized through the concept of electrophilic activation of di-tert-butyl dicarbonate (B1257347) via hydrogen bond formation. organic-chemistry.org Computational models can be used to investigate these non-covalent interactions and their effect on the reaction barrier.
In the context of this compound, theoretical calculations can be used to compare the stability of the Boc group under various conditions and to explore different deprotection strategies. For example, the higher efficiency of thermal deprotection for secondary N-Boc amines compared to primary ones can be investigated by calculating the transition state energies for both systems. acs.org These theoretical insights are crucial for the rational design of synthetic routes and for understanding the reactivity of this protected amine.
Future Directions and Emerging Research Avenues in N Boc,n Methyl Phenethylamine Chemistry
Development of Novel Catalytic Systems for Enhanced Sustainability and Efficiency
A significant trend in modern organic synthesis is the development of environmentally friendly and efficient catalytic systems. For the synthesis of N-Boc,N-methyl phenethylamine (B48288), this involves the exploration of novel catalysts that minimize waste, reduce reaction times, and allow for easier product separation.
One promising area is the use of heterogeneous catalysts. For instance, solid-supported catalysts and clays (B1170129) are being investigated for N-Boc protection of amines. derpharmachemica.com These catalysts can be easily separated from the reaction mixture by simple filtration, making them recyclable and reducing the environmental impact of the synthesis. derpharmachemica.com Research into catalysts like Amberlite-IR 120 resin has shown its potential as an efficient heterogeneous catalyst for N-Boc protection under solvent-free conditions, which further enhances the green credentials of the process. derpharmachemica.com
Another avenue of research is the use of deep eutectic solvents (DESs) as environmentally benign and cost-effective reaction media. researchgate.net DESs are biodegradable and non-toxic, aligning with the principles of green chemistry. researchgate.net The use of these solvents can lead to excellent yields in the N-Boc protection of various amines in short reaction times without the formation of side products. researchgate.net Furthermore, the development of Brønsted acidic ionic liquids as catalysts for N-Boc protection offers a mild, solvent-free method with the advantages of both homogeneous and heterogeneous catalysis, including high product yields and ease of product separation. researchgate.net
Recent advancements have also demonstrated a direct synthesis of carbamates from Boc-protected amines using tert-butoxide lithium as the sole base, which avoids the need for hazardous reagents and metal catalysts. rsc.org This approach aligns with the principles of sustainable chemistry and has been optimized to achieve high yields across a wide range of substrates. rsc.org The following table summarizes some novel catalytic systems for N-Boc protection of amines:
| Catalyst/System | Key Features | Sustainability/Efficiency Gains |
| Amberlite-IR 120 | Heterogeneous resin catalyst | Recyclable, solvent-free conditions, easy separation |
| Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic solvent | Environmentally benign, cost-effective, excellent yields |
| Brønsted Acidic Ionic Liquids | Dual homogeneous/heterogeneous properties | Mild, solvent-free, high yields, easy product separation |
| tert-Butoxide Lithium | Sole base for carbamate (B1207046) synthesis | Avoids hazardous reagents and metal catalysts |
Integration with Advanced Flow Chemistry and Automated Synthesis Platforms
The integration of advanced flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of N-Boc,N-methyl phenethylamine and other pharmaceutical intermediates. Flow chemistry, which involves carrying out chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, better process control, and the potential for seamless integration of multiple reaction steps. researchgate.netmdpi.comcroucher.org.hk
Continuous flow processes have been developed for the synthesis of N-methyl secondary amines from various precursors. acs.orgvapourtec.com These processes can produce a variety of N-methyl secondary amines in good to excellent yields with significantly reduced reaction times. acs.orgvapourtec.com The inclusion of in-line workup procedures further streamlines the synthesis. acs.org The ability to rapidly heat reactions in continuous flow systems allows for transformations that are difficult to achieve in traditional batch reactors. rsc.org
Automated synthesis platforms, often coupled with flow chemistry, enable high-throughput screening of reaction conditions and the rapid optimization of synthetic routes. researchgate.net These platforms can significantly shorten the time required for process development and can lead to more robust and reproducible synthetic methods. researchgate.net The use of commercially available continuous-flow reactors, such as the Vapourtec R2/R4+ platform, facilitates the implementation of these advanced techniques in both academic and industrial settings. rsc.org The development of multi-step continuous-flow synthesis allows for the production of complex molecules without the need for isolating and purifying intermediates, which is a significant step towards more efficient and sustainable chemical manufacturing. mdpi.comrsc.org
| Technology | Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved heat and mass transfer, scalability. researchgate.netcroucher.org.hk |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions, rapid process optimization, increased reproducibility. researchgate.net |
| Multi-step Continuous-Flow | Elimination of intermediate isolation and purification, increased overall efficiency. mdpi.comrsc.org |
Exploration of Undiscovered Chemical Transformations and Novel Functionalizations
The N-Boc protecting group in this compound is not only a means of protecting the amine functionality but can also be a handle for novel chemical transformations. Researchers are actively exploring new ways to functionalize this and related molecules to create a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
One area of interest is the direct conversion of Boc-protected amines into other functional groups. For example, a novel methodology allows for the straightforward transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas. rsc.org This approach expands the synthetic utility of Boc-protected compounds beyond their traditional role as intermediates.
Furthermore, the phenethylamine scaffold itself is a target for novel functionalization. Photoassisted nickel-catalyzed cross-coupling reactions have been developed for the synthesis of β-phenethylamines from aziridines and aryl iodides. acs.org This method is modular and allows for the introduction of diverse aryl groups. acs.org Importantly, this strategy has been shown to be compatible with Boc-protected aziridines, opening up new avenues for the synthesis of complex phenethylamine derivatives. acs.org
The exploration of C-H functionalization of primary amines is another exciting frontier. researchgate.net Photocatalytic methods are being developed for the α-C-H alkylation of unprotected primary amines, which could be adapted for the functionalization of the ethylamine (B1201723) side chain of phenethylamine derivatives. researchgate.net These reactions provide a highly efficient way to form new carbon-carbon bonds and introduce complexity into the molecule. researchgate.net
Computational Design and Prediction of Novel Synthetic Pathways and Mechanistic Insights
Computational chemistry is becoming an indispensable tool in modern organic synthesis. The use of computational methods for the design and prediction of novel synthetic pathways for this compound can significantly accelerate the discovery of more efficient and sustainable routes.
Computer-assisted synthesis planning (CASP) tools, which leverage machine learning and large databases of chemical reactions, can propose novel retrosynthetic disconnections and entire synthetic routes. nih.govmit.edu These tools can help chemists to identify non-intuitive pathways that might be overlooked in a traditional analysis. The integration of CASP with flow chemistry and automation has the potential to create a closed-loop system where synthetic routes are designed by a computer, executed by an automated reactor, and the results are fed back to the computer to refine the next iteration of the design. mit.edu
In addition to predicting synthetic pathways, computational methods are also crucial for gaining mechanistic insights into chemical reactions. Density functional theory (DFT) calculations, for example, can be used to model reaction intermediates and transition states, providing a detailed understanding of the reaction mechanism. researchgate.net This knowledge can then be used to optimize reaction conditions, design more effective catalysts, and predict the outcome of new reactions. For instance, mechanistic studies can elucidate the role of additives in catalytic reactions, leading to improved reactivity and selectivity. nih.gov A deeper understanding of the neurotoxicity of phenethylamine derivatives can also be gained through in-silico studies, which can inform the design of safer compounds. nih.gov
The synergy between computational design and experimental validation is a powerful paradigm for advancing the chemistry of this compound and related compounds, leading to the development of more efficient, sustainable, and innovative synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying N-Boc,N-methyl phenethylamine in complex matrices?
- Methodology : Liquid chromatography (LC) coupled with mass spectrometry (MS) or solid-phase extraction (SPE) is commonly employed. For example, internal standards like N-methyl phenethylamine (MPhen) are used to enhance precision . Calibration curves are validated for linearity, accuracy, and precision using replicate analyses, with statistical significance determined via Student’s t-test (6 replicates, α=0.05) . HPLC on pentafluorophenylpropyl columns (e.g., Discovery® HS F5) enables efficient separation of phenethylamine derivatives .
Q. How is this compound synthesized, and what purification techniques are critical?
- Methodology : Synthesis often involves reductive amination or Boc-protection reactions. For example, N-methyl phenethylamine derivatives are synthesized via NaBH4-mediated reductive amination, followed by HCl salt isolation . Purification steps include silica gel chromatography, solvent evaporation under vacuum, and recrystallization. Purity is confirmed via ¹H/¹³C NMR and LRMS .
Q. What role does N-methyl phenethylamine play as an internal standard in forensic analysis?
- Methodology : MPhen is used as an internal standard in GC-MS and LC-MS workflows to normalize signal variability. Its structural similarity to target analytes (e.g., methamphetamine) ensures consistent extraction efficiency and ionization behavior, improving quantitation accuracy .
Advanced Research Questions
Q. How do structural modifications (e.g., N-Boc protection) influence MAO-A inhibition in phenethylamine derivatives?
- Methodology : CoMFA (Comparative Molecular Field Analysis) and molecular docking studies reveal that steric bulk from the Boc group reduces MAO-A affinity by hindering binding to the enzyme’s hydrophobic active site. Submicromolar IC₅₀ values are observed for N-methyl phenethylamines without bulky substituents . Activity assays involve recombinant MAO isoforms and kinetic analyses (e.g., Lineweaver-Burk plots) .
Q. What advanced techniques differentiate regioisomeric N-substituted phenethylamines in forensic samples?
- Methodology : GC-MS with PFPA (pentafluoropropionic anhydride) derivatization generates unique fragment ions (e.g., m/z 160 for N-methyl derivatives). Isotopic labeling and GC-IR further resolve isobaric compounds by distinguishing vibrational modes of substituents . Orthogonal methods like LC-HRMS provide additional confirmation .
Q. What are the detection limits for N-methyl phenethylamine in vapor-phase sensor technologies?
- Methodology : Surface-acoustic-wave (SAW) sensors detect N-methyl phenethylamine at tens of ppb levels in air streams. Calibration involves injecting known analyte quantities into controlled airflow and recording time-dependent sensor responses. Detection thresholds are validated against methamphetamine analogs .
Q. How does stereochemistry impact the pharmacological activity of this compound enantiomers?
- Methodology : Enantiomers are synthesized using asymmetric catalysis (e.g., chiral auxiliaries) and evaluated in behavioral assays (e.g., drug discrimination in rodents). The R-(-) enantiomer of α-methyl homologs shows higher serotonin receptor affinity, while S-(+) forms exhibit dopaminergic effects . Chiral HPLC or capillary electrophoresis separates enantiomers for individual testing .
Key Considerations for Experimental Design
- Stereochemical Purity : Use chiral columns or derivatizing agents (e.g., Marfey’s reagent) to confirm enantiomeric excess .
- Stability Studies : Assess thermal and oxidative degradation under varying pH/temperature conditions using accelerated stability protocols .
- Ethical Compliance : For in vivo studies, adhere to IACUC guidelines for dose ranges and behavioral endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
